N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol This compound features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide group
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-(dimethylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)11-10(13-18(3,15)16)6-9(7-12-11)17-8-4-5-8/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
ODTVWCJSTUBXLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide typically involves the following steps:
Amination of Pyridine: The starting material, 2- or 4-halopyridine, undergoes amination with dimethylamine to form N,N-dimethylaminopyridine.
Cyclopropanation: The dimethylaminopyridine is then subjected to cyclopropanation using cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.
Sulfonamide Formation: Finally, the cyclopropoxy-dimethylaminopyridine is reacted with methanesulfonyl chloride in the presence of a base to form the desired methanesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and other functionalized compounds.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyclopropoxy-3-(dimethylamino)pyridin-2-YL)methanesulfonamide:
2-(Dimethylamino)pyrimidine-5-carbaldehyde: Another compound with a dimethylamino group and pyridine ring, used in similar research and industrial contexts.
Uniqueness
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropoxy and methanesulfonamide groups provide unique properties that differentiate it from other similar compounds, making it valuable in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
